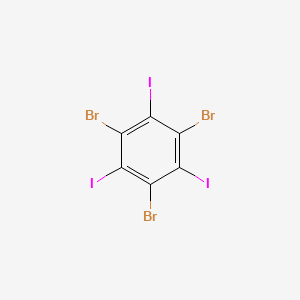

1,3,5-Tribromo-2,4,6-triiodobenzene

描述

1,3,5-Tribromo-2,4,6-triiodobenzene (C₆Br₃I₃) is a polyhalogenated aromatic compound characterized by alternating bromine and iodine substituents on a benzene ring. Its molecular weight is 692.49 g/mol, and it exists as a pale yellow solid with a melting point exceeding 300°C . The compound is synthesized via two primary routes:

- Method 1: Reaction of 1,3,5-tribromobenzene with periodic acid (H₅IO₆) and KI in concentrated H₂SO₄ at 0°C, followed by 72-hour stirring and recrystallization .

- Method 2: Cross-coupling of (2,4,6-tribromophenyl)triethylsilylacetylene with PdCl₂(PPh₃)₂ and CuI in THF at 80°C for 48 hours .

Spectroscopic characterization includes:

- IR: Multiple absorption bands corresponding to C-Br and C-I stretches.

- ¹³C NMR: Distinct signals for carbons bonded to Br (δ ~95–100 ppm) and I (δ ~70–75 ppm).

- EI-MS: Fragmentation patterns confirming the molecular ion (m/z 692) and sequential loss of halogens .

Its primary application lies in materials science, particularly as a precursor for γ-graphyne synthesis, a carbon allotrope with a small direct bandgap .

属性

分子式 |

C6Br3I3 |

|---|---|

分子量 |

692.49 g/mol |

IUPAC 名称 |

1,3,5-tribromo-2,4,6-triiodobenzene |

InChI |

InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |

InChI 键 |

PHXNXSOHPKDBSW-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |

产品来源 |

United States |

准备方法

合成路线和反应条件

-

由 1,3,5-三溴苯

步骤 1: 将 1,3,5-三溴苯溶解在合适的溶剂中,例如乙醇或乙酸。

步骤 2: 加入碘和催化剂,如碘化亚铜(I)。

步骤 3: 在回流条件下加热混合物,以促进取代反应。

步骤 4: 通过重结晶或色谱法纯化产物。

-

由苯胺

步骤 1: 使用乙酸中的溴将苯胺转化为 2,4,6-三溴苯胺。

工业生产方法

1,3,5-三溴-2,4,6-三碘苯的工业生产通常涉及大规模的溴化和碘化过程。反应条件经过优化,以实现高产率和纯度,通常使用连续流动反应器和先进的纯化技术。

化学反应分析

反应类型

-

取代反应

试剂: 卤素(例如氯、溴)、催化剂(例如三氯化铁)。

条件: 在有机溶剂中回流。

产物: 各种卤代衍生物。

-

氧化反应

试剂: 氧化剂(例如高锰酸钾、三氧化铬)。

条件: 酸性或碱性介质。

产物: 氧化芳香族化合物。

-

还原反应

试剂: 还原剂(例如硼氢化钠、氢化铝锂)。

条件: 溶剂体系,如乙醇或乙醚。

产物: 还原的芳香族化合物。

科学研究应用

1,3,5-三溴-2,4,6-三碘苯用于各种科学研究应用:

-

化学

卤键研究: 用作模型化合物来研究卤键相互作用.

复杂分子的合成: 用作合成更复杂的有机分子的前体。

-

生物学

生化探针: 用于开发用于研究酶活性和蛋白质相互作用的生化探针。

-

医学

药物研究: 由于其独特的卤化模式,正在研究其在药物开发中的潜在用途。

-

工业

材料科学: 用于开发具有特定电子和光学特性的先进材料.

作用机制

1,3,5-三溴-2,4,6-三碘苯的作用机制涉及其参与卤键相互作用的能力。多个卤素原子的存在使其能够与各种分子靶标形成强烈的非共价相互作用。这些相互作用可以影响化合物的分子构象和反应性,使其在超分子化学和材料科学中发挥作用 .

相似化合物的比较

1,3,5-Trifluoro-2,4,6-triiodobenzene (C₆F₃I₃)

- Molecular Weight : 509.77 g/mol .

- Melting Point : 152°C .

- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability compared to bromine/iodine, weakening halogen-bond donor strength (C-I···N ≈ 25–35 kJ/mol vs. C-Br···N ≈ 15–20 kJ/mol) . Forms stable co-crystals with Lewis bases (e.g., pyridine N-oxide) via directional C-I···O/N bonds and π-π stacking . Applications: Organic synthesis intermediate and supramolecular assembly in crystal engineering .

1,3,5-Triiodobenzene (C₆H₃I₃)

- Molecular Weight : 485.80 g/mol.

- Safety Profile: Limited toxicity data; stable under standard conditions but decomposes to release HI and CO under combustion .

- Key Differences :

Functionalized Derivatives

2,4,6-Triiodobenzene-1,3,5-tricarbonyl Trichloride (C₉Cl₃I₃O₃)

Ionic Contrast Agents (e.g., 2,4,6-Triiodobenzoic Acid Derivatives)

- Structure : Carboxylic acid groups render ionic character (e.g., 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid).

- Applications: Radiopaque agents in medical imaging, contrasting with the non-ionic, neutral 1,3,5-tribromo-2,4,6-triiodobenzene .

Partially Halogenated Analogues

1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I)

- Molecular Weight : 465.72 g/mol .

- Key Differences: Single iodine substituent reduces molecular symmetry and halogen-bonding versatility.

Comparative Data Table

Research Findings and Trends

- Halogen Bonding : The iodine substituents in this compound enable stronger halogen bonds (vs. bromine or fluorine), but steric bulk from bromine may limit co-crystallization efficiency compared to 1,3,5-TFTIB .

- Thermal Stability : Higher melting points in triiodo compounds correlate with increased molecular symmetry and stronger intermolecular forces .

- Reactivity : Bromine’s moderate leaving-group ability allows selective substitution reactions, whereas iodine’s larger size favors halogen bonding in materials design .

生物活性

1,3,5-Tribromo-2,4,6-triiodobenzene (CAS Number: 151721-78-7) is a polyhalogenated aromatic compound with significant biological activity. Its molecular formula is CBrI, and it has a molecular weight of 692.49 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.

- Molecular Formula : CBrI

- Molecular Weight : 692.49 g/mol

- Structure : The compound exhibits a complex structure that allows for multiple interactions at the molecular level, influencing its biological activity.

Biological Activity

This compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi. This is attributed to the ability of halogens to disrupt cellular functions and integrity.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in malignant cells.

Hormonal Activity

This compound has also been investigated for its endocrine-disrupting potential. Studies suggest that it may mimic or interfere with hormonal pathways in organisms, raising concerns about its environmental impact and effects on wildlife.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated significant growth inhibition in HeLa and MCF-7 cells with an IC50 value of 15 µM and 20 µM respectively. This suggests potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated compounds including this compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of multiple halogen atoms can lead to increased production of reactive oxygen species (ROS), which are known to damage cellular components.

- Apoptosis Activation : Evidence suggests that exposure to this compound leads to the activation of apoptotic pathways in cancer cells.

- Hormonal Disruption : Its structural similarity to natural hormones may enable it to bind to hormone receptors and disrupt normal physiological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。